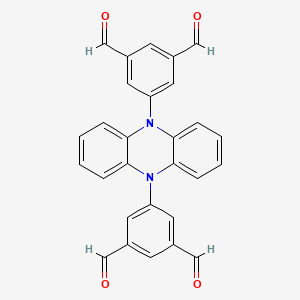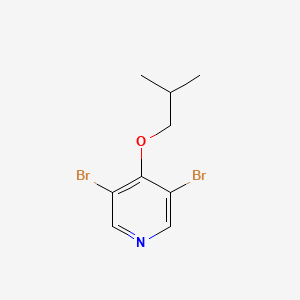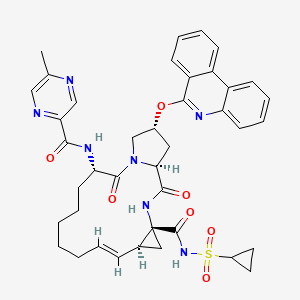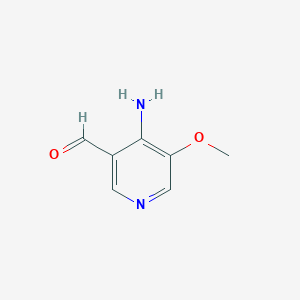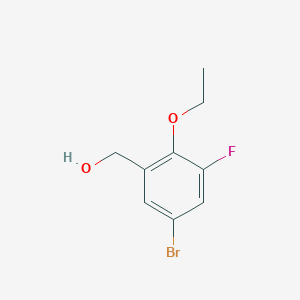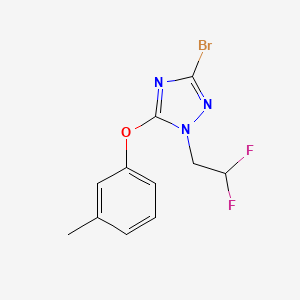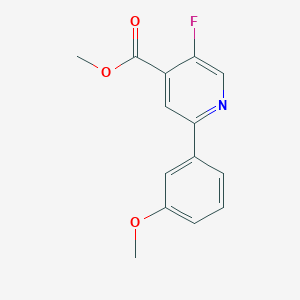
Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a fluorine atom at the 5th position and a methoxyphenyl group at the 2nd position on the isonicotinate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The fluorine and methoxyphenyl groups are introduced through subsequent substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-fluoro-2-(3-methoxyphenyl)isonicotinic acid.
Reduction: Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins. The methoxyphenyl group contributes to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Methyl isonicotinate: Lacks the fluorine and methoxyphenyl groups, resulting in different chemical and biological properties.
Methyl 5-fluoroisonicotinate: Contains the fluorine atom but lacks the methoxyphenyl group.
Methyl 2-(3-methoxyphenyl)isonicotinate: Contains the methoxyphenyl group but lacks the fluorine atom.
Uniqueness
Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate is unique due to the presence of both the fluorine and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research .
属性
分子式 |
C14H12FNO3 |
|---|---|
分子量 |
261.25 g/mol |
IUPAC 名称 |
methyl 5-fluoro-2-(3-methoxyphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12FNO3/c1-18-10-5-3-4-9(6-10)13-7-11(14(17)19-2)12(15)8-16-13/h3-8H,1-2H3 |
InChI 键 |
UDZINGBLNSYBNT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC=C(C(=C2)C(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


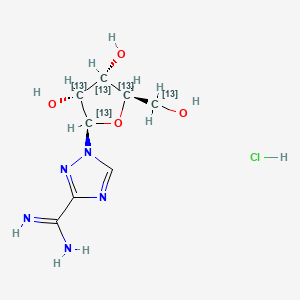
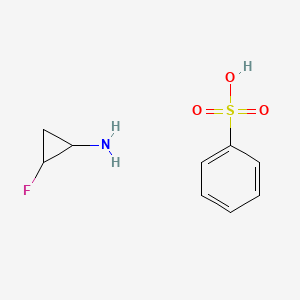
![4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide](/img/structure/B14765550.png)
![(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)

